molecular formula C5H7NO3 B8054363 3-(1-Nitroethylidene)oxetane

3-(1-Nitroethylidene)oxetane

Cat. No. B8054363
M. Wt: 129.11 g/mol
InChI Key: VJPPYCQTDYVJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Nitroethylidene)oxetane is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Nitroethylidene)oxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Nitroethylidene)oxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bioisostere in Drug Discovery : The oxetane ring, such as in 3-(1-Nitroethylidene)oxetane, is valuable in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group. This feature allows for the development of structurally diverse compounds with potential therapeutic applications (Hamzik & Brubaker, 2010).

  • Reactions with Nitric Acid : The reaction of 3-substituted oxetanes, including 3-(1-Nitroethylidene)oxetane, with nitric acid has been investigated. This reaction often leads to the formation of various substituted propane-1,3-diol dinitrates, suggesting potential applications in synthesis and material science (Hylands & Moodie, 1997).

  • Solubility and Metabolic Stability : Substitution of common functionalities with an oxetane can trigger significant changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference. This is crucial in designing drug molecules with improved pharmacokinetic properties (Wuitschik et al., 2010).

  • Synthesis of Oxetan-3-ones : The synthesis of oxetan-3-ones, important substrates in drug discovery, has been developed using gold-catalyzed reactions. This method underscores the versatility of oxetane-based compounds in medicinal chemistry (Ye, He, & Zhang, 2010).

  • MRI Contrast Agents : In the field of medical imaging, nitroxide radicals derived from oxetanes, like 3-(1-Nitroethylidene)oxetane, are used as contrast agents in magnetic resonance imaging (MRI) due to their ability to participate in cellular redox reactions. This provides insights into the redox status of tissues, particularly in tumor detection (Hyodo et al., 2006).

properties

IUPAC Name

3-(1-nitroethylidene)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-4(6(7)8)5-2-9-3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPYCQTDYVJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1COC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Nitroethylidene)oxetane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.